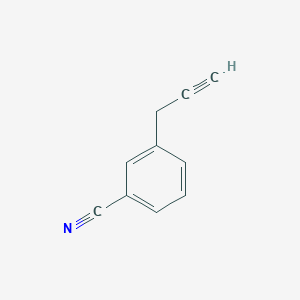

3-(Prop-2-yn-1-yl)benzonitrile

Description

Contextual Role of Alkyne and Nitrile Moieties in Modern Organic Chemistry

Alkyne and nitrile functionalities are cornerstones of contemporary synthetic chemistry, each offering a rich and distinct set of chemical transformations.

Alkynes , with their carbon-carbon triple bonds, are highly versatile functional groups. They are key participants in a multitude of reactions, including:

Stereo-divergent functionalization : Alkynes can be selectively transformed into either E or Z alkenes, which is crucial as the stereochemistry of a molecule can significantly impact its biological and physical properties. rsc.org

Coupling Reactions : Metal-catalyzed coupling of terminal alkynes is a prevalent method for constructing internal alkynes. rsc.org

Cycloadditions : Alkynes readily participate in cycloaddition reactions, such as the [3+2] cycloaddition, to form heterocyclic compounds. researchgate.net

Semi-hydrogenation : Transition metal-catalyzed semi-hydrogenation of alkynes provides an efficient and sustainable route to stereoisomerically pure olefins. researchgate.net

Nitriles (or cyano groups) are also of immense importance in functional group-oriented synthesis. researchgate.netresearchgate.net The nitrile group is a valuable precursor for a variety of other functional groups, including amines, amides, and carboxylic acids. rsc.orgresearchgate.net Its electronic structure, similar to an alkyne but with a terminal nitrogen atom possessing a lone pair of electrons, imparts unique reactivity. libretexts.org This allows nitriles to participate in reactions such as:

Hydrolysis, reduction, and hydration : These transformations convert the nitrile into other valuable functional groups. researchgate.net

Nucleophilic addition : The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles. researchgate.net

Annulation reactions : Nitriles can be used in the construction of cyclic compounds, such as pyrimidines. researchgate.net

The presence of both these functionalities in a single molecule, as in 3-(Prop-2-yn-1-yl)benzonitrile, offers chemists a powerful tool for molecular design and construction.

Strategic Positioning of this compound as a Versatile Building Block in Chemical Synthesis

The meta-substitution pattern of the propargyl and cyano groups on the benzene (B151609) ring in this compound is a key feature of its utility. This arrangement allows for the independent manipulation of the two functional groups, minimizing electronic interference and enabling a broader range of selective transformations.

This compound serves as a linchpin in the synthesis of a variety of complex molecules. For instance, the terminal alkyne can undergo Sonogashira coupling with aryl halides, while the nitrile group remains available for subsequent conversion into an amine or carboxylic acid. This orthogonality is highly desirable in multi-step syntheses.

The reactivity of this compound is exemplified by its use in the synthesis of heterocyclic systems. The alkyne can participate in cycloaddition reactions to form five-membered rings, while the nitrile can be involved in annulation reactions to build six-membered rings. This dual reactivity has been exploited in the synthesis of fused heterocyclic scaffolds, which are common motifs in medicinally active compounds.

Overview of Current Research Trajectories and Academic Impact of this compound

Current research involving this compound and related structures is focused on several key areas:

Development of Novel Catalytic Systems : Researchers are continuously exploring new catalysts to achieve higher selectivity and efficiency in the transformations of the alkyne and nitrile groups. This includes the use of transition metals for stereodivergent hydrogenation and hydrofunctionalization of the alkyne. rsc.orgresearchgate.net

Synthesis of Biologically Active Molecules : Benzonitrile (B105546) derivatives are being investigated for their therapeutic potential in areas such as cancer and neurological disorders. ontosight.airesearchgate.net The ability to functionalize this compound makes it a valuable starting material for generating libraries of compounds for biological screening.

Materials Science : The rigid, linear nature of the alkyne and the polar nitrile group make this compound and its derivatives interesting candidates for the development of new materials with specific electronic or liquid crystalline properties.

The academic impact of this compound is evident from its increasing appearance in the chemical literature as a key intermediate in the synthesis of complex target molecules. Its utility as a bifunctional building block ensures its continued relevance in the advancement of organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7N |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3-prop-2-ynylbenzonitrile |

InChI |

InChI=1S/C10H7N/c1-2-4-9-5-3-6-10(7-9)8-11/h1,3,5-7H,4H2 |

InChI Key |

LCEKZTCGYSLQGL-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=CC(=CC=C1)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Prop 2 Yn 1 Yl Benzonitrile and Its Analogs

De Novo Synthesis Pathways for 3-(Prop-2-yn-1-yl)benzonitrile

De novo synthesis of this compound involves the construction of the molecule from simpler, readily available precursors. The primary strategies involve forming the key carbon-carbon bond between the aromatic ring and the propargyl moiety.

Transition metal catalysis is a powerful tool for forming carbon-carbon bonds, offering high efficiency and selectivity under mild conditions. organicreactions.orgrsc.org These methods are central to the synthesis of aryl-alkynes. acs.org

The Sonogashira reaction is a cornerstone of aryl-alkyne synthesis, involving the cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This method is highly versatile and can be conducted under mild conditions, including room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

For the synthesis of this compound, this would involve the coupling of a 3-halobenzonitrile (where the halide is typically iodine or bromine) with propyne. The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. wikipedia.org A modified Sonogashira protocol has been developed for volatile alkynes like propyne, utilizing low temperatures (-78 °C to room temperature) to ensure safety and practicality, achieving high yields. organic-chemistry.org

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org

| Catalyst System | Aryl Halide | Alkyne | Base | Conditions | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | 3-Iodobenzonitrile | Propyne | Triethylamine | THF, -78°C to RT | 85-94 | organic-chemistry.org |

| Pd(OAc)₂ / Ligand | 3-Bromobenzonitrile (B1265711) | Propyne | Amine Base | Anhydrous, Anaerobic | Varies | organic-chemistry.org |

| Pd(PPh₃)₄ / CuI | 3-Iodobenzonitrile | Trimethylsilylacetylene | Amine Base | Room Temp | Good | wikipedia.org |

This table presents representative data for Sonogashira reactions applicable to the synthesis of the target compound and its analogs.

Recent advancements have also led to the development of copper-free Sonogashira reactions, which can be advantageous in certain contexts to avoid issues related to the copper co-catalyst. libretexts.org

Copper catalysis offers an alternative to palladium-based systems for the synthesis of aryl-alkynes and their derivatives. While the Sonogashira reaction often employs copper as a co-catalyst, purely copper-catalyzed methods for C-C bond formation are also known. mdpi.com For instance, copper-catalyzed coupling reactions can be used to synthesize various heterocyclic and substituted aromatic compounds. researchgate.netsemanticscholar.orgrsc.org

In the context of synthesizing analogs of this compound, copper-catalyzed reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to create triazole-containing derivatives from the terminal alkyne of the parent molecule. mdpi.com Furthermore, copper-catalyzed methods have been developed for the synthesis of various nitrogen-containing heterocycles, which could be relevant for creating complex analogs. rsc.org

| Reaction Type | Substrates | Catalyst | Key Features | Reference |

| Alkyne Coupling | Aryl Iodide, Terminal Alkyne | CuI | Palladium-free Sonogashira variant | mdpi.com |

| Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Copper(I) salt | Forms 1,2,3-triazoles | mdpi.com |

| C-N Coupling | 2-(1H-Pyrrol-1-yl)anilines, Alkylboronic Acids | Copper catalyst | Synthesis of N-heterocycles | semanticscholar.org |

This table illustrates the versatility of copper catalysis in synthesizing precursors and derivatives.

Besides palladium and copper, other transition metals such as rhodium and ruthenium have been utilized for the synthesis of substituted alkynes and enynes. mdpi.comnih.gov These metals can catalyze the hydroarylation of alkynes, where an Ar-H bond is added across a carbon-carbon triple bond, providing a direct route to arylalkenes and, through subsequent reactions, to functionalized alkynes. organicreactions.orgrsc.org Mechanochemical methods, which involve reactions induced by mechanical force (e.g., ball milling), have also been combined with transition-metal catalysis (including Rh, Au, and Ru) for alkyne functionalization under solvent-free conditions. mdpi.com

An alternative synthetic approach involves the functionalization of a pre-existing benzonitrile (B105546) core that already contains a suitable handle for introducing the propargyl group. This often involves nucleophilic or electrophilic substitution reactions. nih.gov

A common strategy is the Williamson ether synthesis, a classic example of a nucleophilic substitution reaction. In this approach, 3-hydroxybenzonitrile (a nucleophile after deprotonation with a base) reacts with an electrophile like propargyl bromide or propargyl chloride to form an ether linkage. This method was successfully used to synthesize the related compound, 3-(prop-2-yn-1-yloxy)phthalonitrile, by reacting 3-nitrophthalonitrile (B1295753) with propargyl alcohol in the presence of potassium carbonate. nih.govresearchgate.net This demonstrates the feasibility of attaching a propargyl group via a nucleophilic aromatic substitution followed by functionalization.

Similarly, a precursor like 3-aminobenzonitrile (B145674) could be functionalized through N-alkylation with a propargyl halide. Conversely, electrophilic functionalization can be performed on a precursor molecule to introduce the nitrile group or modify the aromatic ring prior to the introduction of the alkyne. nih.gov

Transition Metal-Catalyzed Cross-Coupling Strategies

Regioselective and Stereoselective Synthesis of this compound Derivatives

The synthesis of specific derivatives of this compound often requires control over regioselectivity and stereoselectivity.

Regioselectivity refers to the control of the position of functionalization. In the context of transition metal-catalyzed cross-coupling, the regioselectivity is inherently controlled by the position of the halide on the benzonitrile ring. For example, using 3-bromobenzonitrile will exclusively yield the meta-substituted product. Similar control is achieved when starting with substituted precursors like 3-hydroxybenzonitrile. The synthesis of specifically substituted indole (B1671886) derivatives from nitrosoarenes and alkynones highlights how excellent regioselectivity can be achieved in the formation of complex heterocyclic systems. researchgate.netnih.gov One-pot, multi-component reactions also offer a powerful strategy for achieving regioselective synthesis of complex molecules in an efficient and environmentally friendly manner. rsc.org

Stereoselectivity , the control over the 3D arrangement of atoms, becomes critical when a chiral center is present or introduced into the molecule. While this compound itself is achiral, its derivatives can contain stereocenters. For example, reactions involving the alkyne moiety or substitution on the propargylic carbon can create a chiral center. Achieving stereoselectivity in such cases requires the use of chiral catalysts, reagents, or auxiliaries. youtube.com Copper-catalyzed asymmetric reactions, for instance, have been developed to construct molecules with adjacent chiral centers with high diastereo- and enantioselectivity. rsc.org General principles, such as those described by the Felkin-Anh and Zimmerman-Traxler models, are often used to predict and explain the stereochemical outcome of reactions, for instance in aldol (B89426) additions to create more complex side chains. youtube.com

Optimization of Reaction Parameters and Yields in this compound Synthesis

The optimization of the synthesis of this compound and its analogs is a multifaceted process. Key parameters that are manipulated to maximize yield and reaction efficiency include the choice of solvent, catalyst system (including ligand and loading), temperature, and pressure. The reactivity of the aryl halide is a crucial factor, with the order of reactivity being I > Br > Cl. wikipedia.org While aryl iodides can often react at room temperature, less reactive aryl bromides and chlorides typically require more forcing conditions. wikipedia.orgnih.gov

Solvent Effects and Reaction Kinetics

The choice of solvent is critical in Sonogashira coupling reactions as it must effectively dissolve a variety of components, including the often lipophilic aryl halide, the palladium catalyst, the copper co-catalyst, and the base. lucp.net The solvent's polarity, dielectric constant, and hydrogen-bonding ability can significantly influence reaction rates, selectivity, and catalyst stability. lucp.net

The following table summarizes the effect of different solvents on the yield of Sonogashira coupling for analogous reactions.

| Solvent | Reactants | Catalyst System | Temp (°C) | Yield (%) | Reference |

| HEP | Iodobenzene + Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI/TMG | 30 | 96 | acs.org |

| DMF | Iodobenzene + Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI/TMG | 30 | >95 | acs.org |

| Acetonitrile | Aryl Chloride + Propargyl Alcohol | Palladacycle/Xphos/K₂CO₃ | 110 | 96 | organic-chemistry.org |

| Water-TBAB | Aryl Iodide + Terminal Alkyne | Palladacycle 33 | MW | High | rsc.org |

| DMSO | 4-Iodoanisole + Phenylacetylene | Pd NPs on Polymer | 90 | >90 | cetjournal.it |

| HEP: N-Hydroxyethylpyrrolidone, TMG: N,N,N′,N′-tetramethyl guanidine, TBAB: Tetrabutylammonium (B224687) bromide, MW: Microwave, DMSO: Dimethyl sulfoxide. |

Catalyst Loading and Ligand Design

The catalytic system, comprising a palladium source, often a copper(I) co-catalyst, and a ligand, is central to the Sonogashira reaction. wikipedia.org Optimization in this area focuses on reducing catalyst loading, eliminating the often-problematic copper co-catalyst, and designing more effective ligands.

Catalyst Loading: High yields have been achieved with catalyst loadings as low as 0.1-2 mol%. nih.govhes-so.ch However, reducing the catalyst loading can impact reaction times. For example, in a copper-free Sonogashira coupling, reducing the palladium precatalyst loading from 5 mol% to 1 mol% significantly delayed product formation, although the reaction eventually reached completion. nih.gov Increasing the temperature can sometimes compensate for lower catalyst loadings. nih.gov Bimetallic nanocatalysts, such as a Fe₃O₄@SiO₂@4-ABPT/Cu-Ni system, have shown high efficiency with very low metal loadings (0.06 mol% Ni, 0.08 mol% Cu) for Sonogashira reactions. researchgate.net

Ligand Design: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. While triphenylphosphine (B44618) (PPh₃) is a conventional ligand, more advanced phosphine (B1218219) ligands like XPhos have demonstrated high activity, particularly in copper-free systems and for less reactive aryl chlorides. organic-chemistry.orgresearchgate.net N-Heterocyclic carbene (NHC) palladium complexes have also emerged as effective catalysts for both copper-co-catalyzed and copper-free Sonogashira reactions. libretexts.org In some cases, ligand-free systems have been developed, often utilizing palladium nanoparticles supported on polymers, which simplifies the reaction and purification. cetjournal.itcetjournal.it

The table below illustrates the impact of different catalyst systems on reaction outcomes for analogous couplings.

| Catalyst | Ligand | Co-Catalyst | Loading (mol%) | Reactants | Yield (%) | Reference |

| Pd(OAc)₂ | XPhos | None | Pd: 3, Ligand: 6 | 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole + Alkyne | High | researchgate.net |

| Palladacycle | XPhos | None | - | Aryl Chloride + Propargyl Alcohol | 96 | organic-chemistry.org |

| [DTBNpP]Pd(crotyl)Cl | DTBNpP | None | 2.5 | Aryl Bromide + Terminal Alkyne | 92 (gram scale) | nih.gov |

| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Pd: 2, Cu: 1 | Iodobenzene + Phenylacetylene | >95 | acs.org |

| Fe₃O₄@SiO₂@4-ABPT/Cu-Ni | None | Bimetallic | Ni: 0.06, Cu: 0.08 | 4-Iodobenzaldehyde + Phenylacetylene | High | researchgate.net |

Temperature and Pressure Dependencies

Temperature is a critical parameter in the synthesis of this compound analogs. While highly reactive aryl iodides can be coupled at room temperature, aryl bromides and chlorides often require elevated temperatures to achieve reasonable reaction rates. wikipedia.org For instance, an efficient deacetonative Sonogashira coupling of aryl chlorides with propargyl alcohols required a temperature of 110 °C. organic-chemistry.org In other cases, challenging heterocyclic substrates required heating to 60 °C to achieve good yields. nih.gov

Microwave-assisted synthesis has become a prominent technique for dramatically reducing reaction times, often from hours to minutes, by rapidly heating the reaction mixture. ijpsjournal.combeilstein-journals.org This method is frequently employed in one-pot, multi-component reactions to build complex heterocyclic structures. beilstein-journals.org For example, a solventless, microwave-enhanced Sonogashira coupling on a potassium fluoride-doped alumina (B75360) support yielded aryl alkynes in excellent yields. capes.gov.br While these reactions are typically run at atmospheric pressure, the use of sealed vessels in microwave synthesis implies that the pressure inside the vessel increases significantly with temperature.

| Heating Method | Temperature (°C) | Reactants | Time | Yield (%) | Reference |

| Conventional | 110 | Aryl Chloride + Propargyl Alcohol | - | 96 | organic-chemistry.org |

| Conventional | 60 | Heterocyclic Bromide + Alkyne | 3 h | Moderate-Good | nih.gov |

| Microwave | 120 | 2-Alkynylindole + Epichlorohydrin + NaN₃ | - | 54-73 | beilstein-journals.org |

| Microwave | 130-150 | Carbaldehyde + Amino Ester | 20 min | 52-93 | ijpsjournal.com |

| Microwave | - | Aryl Iodide + Terminal Alkyne (Solvent-free) | - | Excellent | capes.gov.br |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound and its analogs is an area of active research, focusing on reducing waste, energy consumption, and the use of hazardous materials. researchgate.net

Safer Solvents and Reaction Media: A key focus is the replacement of hazardous solvents like DMF with greener alternatives. acs.org Water is a highly desirable green solvent, and various techniques have been developed to facilitate cross-coupling reactions in aqueous media, such as the use of water-soluble ligands (e.g., TPPMS), surfactants, or phase-transfer catalysts like tetrabutylammonium bromide (TBAB). rsc.org Bio-based solvents such as N-hydroxyethylpyrrolidone (HEP) and Cyrene have also been identified as effective and sustainable alternatives. acs.orgnih.gov

Catalyst Recovery and Reuse: To minimize the environmental impact of precious metal catalysts like palladium, significant effort has been devoted to developing recyclable catalytic systems. researchgate.net This includes using hydrophilic ligands that allow the catalyst to be retained in an aqueous phase for reuse, or developing heterogeneous catalysts where the palladium is supported on materials like polymers or magnetic nanoparticles. rsc.orgnih.govhes-so.ch These supported catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, improving the process mass intensity (PMI). researchgate.net

Theoretical and Computational Chemistry Studies on 3 Prop 2 Yn 1 Yl Benzonitrile

Quantum Chemical Investigations of 3-(Prop-2-yn-1-yl)benzonitrile

Quantum chemical methods are instrumental in elucidating the electronic structure, geometry, and energetic properties of molecules. For this compound, these investigations would typically involve Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. For the benzonitrile (B105546) moiety, DFT calculations, often using hybrid functionals like B3LYP, have been employed to analyze its electronic structure. aps.orgaps.org These studies reveal that the nitrile group (C≡N) is a strong electron-withdrawing group, which significantly influences the electronic distribution within the benzene (B151609) ring. utexas.edu The conjugation between the nitrile π-system and the aromatic ring leads to a distinct electronic structure. aps.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. For benzonitrile, the HOMO is typically a π-orbital of the benzene ring, while the LUMO is a π* orbital with significant contribution from the C≡N group. aps.org The introduction of the propargyl group at the meta position would likely lower the energy of the HOMO and LUMO compared to toluene, due to the electron-withdrawing nature of the nitrile group, and introduce orbitals associated with the alkyne functionality.

Table 1: Representative Calculated Electronic Properties of Benzonitrile from DFT Studies

| Property | Calculated Value | Method/Basis Set | Reference |

| Dipole Moment | 4.18 D | - | |

| C≡N Bond Length | 1.154 Å | B3LYP/IGLOO-III | aps.org |

| Ground State Harmonic Frequencies | See original paper for full list | B3LYP/IGLOO-III | aps.org |

This table presents data for benzonitrile as a proxy for this compound.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), provide a high level of theory for accurate geometry optimization and energy calculations. mdpi.comarxiv.org For a molecule like this compound, ab initio calculations would be used to determine the most stable three-dimensional structure. wayne.educhemrxiv.org

The geometry optimization would focus on key structural parameters such as the bond lengths and angles of the benzonitrile and propargyl groups, as well as the dihedral angle describing the orientation of the propargyl group relative to the benzene ring. The planarity of the benzonitrile moiety would be a key feature, with the C-C≡N fragment being linear. aps.org The propargyl group introduces conformational flexibility, and ab initio calculations can map the potential energy surface associated with the rotation around the CH₂-Ar bond.

Energy landscape analysis would identify the global minimum energy conformation and any local minima separated by rotational barriers. This is crucial for understanding the molecule's conformational preferences at different temperatures.

Table 2: Representative Calculated Geometric Parameters of Benzonitrile from Ab Initio Studies

| Parameter | Calculated Value | Experimental Value | Method | Reference |

| C≡N Bond Length | 1.154 Å | 1.156 Å | B3LYP | aps.org |

This table presents data for benzonitrile as a proxy for this compound.

Molecular Dynamics Simulations of this compound and its Reactants

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, intermolecular interactions, and reaction dynamics in a simulated environment.

MD simulations of this compound would reveal its conformational dynamics in the gas phase or in solution. acs.org The primary focus would be on the rotation of the propargyl group. The simulation would show the molecule exploring different conformations, and the time spent in each conformation would be related to its relative energy. acs.orgresearchgate.net

MD simulations, particularly ab initio molecular dynamics (AIMD), can be used to model chemical reactions and identify reaction pathways and transition states. pnas.org For this compound, AIMD could be employed to study reactions involving either the nitrile or the alkyne group. For instance, the simulation could model the nucleophilic attack on the nitrile carbon or the addition of a reagent to the alkyne's triple bond. acs.orgacs.org

These simulations would provide a dynamic picture of the reaction, showing how the reactants approach each other, how bonds are broken and formed, and the structure of the transition state. arxiv.org This information is invaluable for understanding the mechanism of a reaction at the molecular level. For example, DFT calculations have been used to investigate the C-CN bond activation of benzonitriles by metal complexes, revealing the potential energy surface and transition state structures. utexas.eduutrgv.edu Similar approaches could be applied to reactions of this compound.

Prediction of Reactivity and Selectivity Profiles for this compound

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of a molecule. For this compound, this would involve analyzing its electronic structure and the steric accessibility of its reactive sites.

The nitrile group in benzonitriles is known to undergo nucleophilic addition. nih.govacs.org The reactivity of the nitrile group can be modulated by substituents on the benzene ring. nih.gov DFT calculations can quantify this effect by calculating the activation energies for nucleophilic attack. nih.govacs.org For this compound, the propargyl group at the meta position would have a modest electronic influence on the nitrile group's reactivity compared to substituents at the ortho or para positions.

The terminal alkyne of the propargyl group is another reactive site, susceptible to reactions such as deprotonation to form an acetylide, or addition reactions. nih.govuwindsor.caresearchgate.netnih.gov Computational studies can predict the acidity of the terminal proton and the regioselectivity of addition reactions. The presence of the benzonitrile moiety could influence the reactivity of the alkyne through long-range electronic effects.

Computational models can also predict the regioselectivity of reactions on the aromatic ring, such as electrophilic aromatic substitution. nih.gov The nitrile group is a meta-director, and the propargyl group is a weak ortho-, para-director. DFT calculations of the energies of the possible intermediates (sigma complexes) would predict the most likely position for electrophilic attack.

Computational Design of Novel Functionalized this compound Derivatives

The computational design of new derivatives of this compound is a multifaceted process that leverages a variety of theoretical models to predict the impact of specific chemical modifications. This approach enables the exploration of a vast chemical space to identify promising candidates for synthesis and experimental validation. The design process typically focuses on introducing functional groups at two primary locations: the aromatic benzonitrile ring and the terminal alkyne of the propargyl group.

The primary goal of this computational design is to create novel molecules with enhanced or specific properties. This can range from tuning the electronic properties for applications in materials science to optimizing the binding affinity for a specific biological target in drug discovery. nih.govarxiv.org The design process is often guided by established principles of medicinal chemistry and materials science, where certain functional groups are known to impart desirable characteristics.

Functionalization Strategies:

The computational design process begins with the selection of a parent scaffold, in this case, this compound. Derivatives are then generated by adding various functional groups. For instance, the benzonitrile ring can be substituted with electron-donating groups (e.g., -OCH3, -NH2) or electron-withdrawing groups (e.g., -NO2, -CF3) to modulate the electronic properties of the molecule. Similarly, the terminal hydrogen of the alkyne can be replaced with different substituents to alter its reactivity and steric profile.

Predictive Modeling:

A key aspect of computational design is the use of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.govnih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property. By developing a QSAR model based on a set of known compounds, it is possible to predict the activity of newly designed, yet unsynthesized, derivatives. nih.gov

For example, a hypothetical QSAR study on a series of this compound derivatives designed as enzyme inhibitors might yield an equation that correlates the inhibitory concentration (IC50) with various molecular descriptors. These descriptors can include electronic properties (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and hydrophobic characteristics (e.g., logP).

Hypothetical QSAR Data for Designed Derivatives:

| Derivative | Substituent (Ring) | Substituent (Alkyne) | Predicted pIC50 |

| 1 | H | H | 5.2 |

| 2 | 4-OCH3 | H | 5.8 |

| 3 | 4-NO2 | H | 4.9 |

| 4 | H | Si(CH3)3 | 5.4 |

| 5 | 4-OCH3 | Si(CH3)3 | 6.0 |

This table is a hypothetical representation of data that could be generated from a QSAR study. The pIC50 values are logarithmic representations of the half-maximal inhibitory concentration and are used to quantify the potency of an inhibitor.

Molecular Docking Simulations:

Another powerful computational tool is molecular docking. nih.gov This technique predicts the preferred orientation of a molecule when bound to a specific target, such as a protein receptor. researchgate.net For the design of new drugs, docking studies can provide valuable insights into the binding mode and affinity of a designed derivative. This information can guide the modification of the lead compound to improve its interaction with the target.

For instance, if designing inhibitors for a specific enzyme, docking simulations could reveal that a particular region of the binding pocket is unoccupied. This would suggest that adding a functional group to the corresponding position on the this compound scaffold could lead to a more potent inhibitor.

Hypothetical Molecular Docking Results:

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | Kinase X | -7.5 | Lys78, Leu130 |

| 2 | Kinase X | -8.2 | Lys78, Leu130, Asp184 |

| 3 | Kinase X | -7.1 | Leu130 |

This table illustrates hypothetical results from a molecular docking study. A more negative binding affinity generally indicates a stronger interaction between the ligand and the protein.

Theoretical Studies on Electronic Properties:

Beyond biological activity, computational methods can predict the electronic properties of novel derivatives. aps.orgrsc.org Techniques like Density Functional Theory (DFT) can be used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial parameter that provides insights into the chemical reactivity and electronic transitions of a molecule. For applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), these calculations are essential for designing molecules with specific photophysical properties. rsc.org

Mechanistic Elucidation of Reactions Involving 3 Prop 2 Yn 1 Yl Benzonitrile

Kinetic Studies and Reaction Rate Determination for 3-(Prop-2-yn-1-yl)benzonitrile Transformations

Kinetic studies are paramount in determining the rate of a chemical reaction and its dependence on the concentration of reactants, catalysts, and temperature. For transformations of this compound, such as cycloaddition reactions or metal-catalyzed couplings, determining the rate law is the first step in proposing a mechanism.

A typical approach involves monitoring the disappearance of the starting material or the appearance of the product over time using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopic methods. For instance, in a hypothetical [3+2] cycloaddition reaction with an azide, the rate equation might be determined to be first order in both this compound and the azide, suggesting a bimolecular rate-determining step.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Phenyl Azide

| Experiment | [this compound] (M) | [Phenyl Azide] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁵ |

Identification of Reaction Intermediates and Transition States

The identification of fleeting intermediates and the characterization of high-energy transition states are crucial for a complete mechanistic picture. While transition states are by definition transient and cannot be directly observed, their existence and structure are inferred from experimental data and computational modeling.

Reaction intermediates, on the other hand, can sometimes be trapped or observed spectroscopically under specific conditions, such as at low temperatures. In reactions involving the propargyl group of this compound, potential intermediates could include metal-alkyne complexes in catalytic cycles or zwitterionic species in certain cycloadditions. nih.gov For example, in a Sonogashira coupling, a palladium-alkynyl intermediate would be a key species to identify.

Isotopic Labeling Experiments for Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a reaction. wikipedia.org By replacing an atom in this compound with one of its isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), the position of the labeled atom in the product can be determined, providing unambiguous evidence for a particular reaction pathway. wikipedia.org

For instance, to confirm the regioselectivity of a hydration reaction of the alkyne moiety, the reaction could be carried out in deuterated water (D₂O). Analysis of the product by mass spectrometry or NMR spectroscopy would reveal the position of the deuterium (B1214612) atom, thus confirming which carbon of the original triple bond was attacked by the water molecule. Practical methods for the terminal deuteration of alkynes are well-established, often utilizing base-catalyzed exchange with D₂O or silver perchlorate (B79767) catalysis for base-sensitive substrates. nih.gov

Table 2: Expected Isotopic Distribution in the Product of a Hypothetical Hydration of Deuterated this compound

| Reactant | Reagent | Expected Product | Analytical Technique |

| 3-(Prop-2-yn-1-D)-benzonitrile | H₂O | 3-(1-Deuterio-2-oxopropyl)benzonitrile | ¹H NMR, Mass Spectrometry |

| This compound | D₂O | 3-(2,2-Dideuterio-1-oxopropyl)benzonitrile | ¹H NMR, Mass Spectrometry |

In Situ Spectroscopic Monitoring of Reaction Progress

The ability to monitor a reaction as it happens provides a wealth of information about the species present at any given time. In situ spectroscopic techniques are invaluable for detecting short-lived intermediates and for obtaining real-time kinetic data.

Both Infrared (IR) and Raman spectroscopy are powerful tools for monitoring changes in functional groups during a reaction. americanpharmaceuticalreview.com The stretching frequency of the alkyne C≡C bond and the nitrile C≡N bond in this compound are distinct and can be monitored in real-time. For example, in a reaction where the alkyne is consumed, the disappearance of its characteristic absorption band (around 2100-2260 cm⁻¹) can be tracked. acs.org Similarly, the formation of new functional groups in the product will result in the appearance of new characteristic bands. Real-time IR spectroscopy has been successfully used to monitor the progress of various organic reactions, including those involving aryl bromides. americanpharmaceuticalreview.com

In situ NMR spectroscopy offers detailed structural information about the species in a reaction mixture. researchgate.net By acquiring NMR spectra at various time points during a reaction, it is possible to identify reactants, products, and any observable intermediates. Advanced 2D NMR techniques can further elucidate the connectivity of atoms in these species, providing strong evidence for proposed structures. For reactions of this compound, ¹H and ¹³C NMR would be the primary techniques, with the chemical shifts of the protons and carbons of the propargyl group and the benzonitrile (B105546) ring being particularly informative.

Computational Support for Mechanistic Proposals and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. researchgate.net DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, products, intermediates, and transition states. researchgate.net This information can be used to predict reaction pathways, activation energies, and regioselectivity, which can then be compared with experimental results.

For this compound, DFT calculations could be employed to study the mechanism of a [3+2] cycloaddition reaction. The calculations would help to determine whether the reaction proceeds via a concerted or stepwise mechanism and to predict the preferred regioisomer, providing a theoretical basis for experimentally observed outcomes. researchgate.net

Table 3: Hypothetical Calculated Energies for a [3+2] Cycloaddition of this compound with an Azide

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (Regioisomer A) | +15.2 |

| Transition State 2 (Regioisomer B) | +18.5 |

| Product (Regioisomer A) | -25.7 |

| Product (Regioisomer B) | -22.1 |

The synergy between experimental and computational approaches provides a powerful strategy for the comprehensive elucidation of reaction mechanisms involving complex organic molecules like this compound.

Reactivity Profiles and Derivatization Chemistry of 3 Prop 2 Yn 1 Yl Benzonitrile

Alkyne-Focused Chemical Transformations of 3-(Prop-2-yn-1-yl)benzonitrile

The terminal alkyne group in this compound is a versatile handle for numerous chemical reactions, including cycloadditions and hydrofunctionalizations. These transformations allow for the introduction of diverse structural motifs, making this compound a valuable building block in organic synthesis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. wikipedia.orgorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance. organic-chemistry.orgnih.gov The 1,2,3-triazole ring is a stable aromatic heterocycle that can act as a rigid linker or participate in biological interactions. nih.govnih.gov

In the context of this compound, the terminal alkyne readily participates in CuAAC reactions with various organic azides. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate, or by using a stable copper(I) salt like CuI. nih.govbeilstein-journals.org The resulting products are 1,4-disubstituted 1,2,3-triazoles bearing the 3-cyanobenzyl moiety. These triazole derivatives have been investigated for their potential as inhibitors of the PD-1/PD-L1 protein-protein interaction, which is a key target in cancer immunotherapy. The synthesis of such compounds highlights the utility of the CuAAC reaction in medicinal chemistry. nih.goviyte.edu.tr

Below is a table summarizing representative CuAAC reactions involving alkyne-containing benzonitrile (B105546) derivatives.

Table 1: Examples of CuAAC Reactions with Alkyne-Containing Precursors

| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 3-(Prop-2-yn-1-yloxy)benzaldehyde derivative | Substituted benzyl (B1604629) azide | CuI, DIPEA | THF/CH₃CN | Corresponding 1,4-disubstituted 1,2,3-triazole | ~45-50% | beilstein-journals.org |

| Porphyrin-alkyne | Azido-functionalized N-doped graphene | CuSO₄·5H₂O, Sodium Ascorbate | NMP | Porphyrin-triazole-graphene conjugate | Not specified | beilstein-journals.org |

| n-Propynylated benzimidazole | Aromatic azides | CuI | Not specified (ligand-free) | Benzimidazole-linked 1,2,3-triazoles | Good | nih.gov |

| Terminal Alkyne | Benzyl Azide | Custom Mortar and Pestle (Mechanochemistry) | Solvent-free | Thiazolidinone-triazole derivative | Good | researchgate.net |

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation, Hydroamination)

Hydrofunctionalization reactions of the alkyne in this compound would provide access to a variety of functionalized alkenes. These reactions involve the addition of H-B, H-Si, or H-N bonds across the carbon-carbon triple bond.

Hydroboration: The hydroboration of terminal alkynes, including aryl propargyl ethers, can be achieved with high regioselectivity. Catalyzed by transition metals like manganese, the reaction of terminal alkynes with pinacolborane (HBPin) can yield either Z- or E-alkenylboronate esters, depending on the substrate and reaction conditions. acs.orgnih.gov For an aryl-containing alkyne like this compound, a Z-selective hydroboration would be expected, leading to the formation of a vinylboronate ester. This intermediate is highly valuable for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Hydrosilylation: The hydrosilylation of terminal alkynes is a powerful method for the synthesis of vinylsilanes, which are versatile synthetic intermediates. nih.gov Ruthenium and copper catalysts have been shown to effectively catalyze the hydrosilylation of terminal alkynes. nih.govacs.org Depending on the catalyst system, either the α- or β-vinylsilane can be obtained with high selectivity. For this compound, this reaction would yield the corresponding vinylsilane, which can be further functionalized, for instance, through Hiyama cross-coupling or oxidation.

Hydroamination: The addition of amines to alkynes, or hydroamination, is an atom-economical method to synthesize enamines and imines. While examples specific to this compound are not prevalent, general methods for the hydroamination of terminal alkynes have been developed using various catalysts. These reactions would convert the propargyl group into an enamine or imine, depending on the amine used and the reaction conditions.

Table 2: Potential Hydrofunctionalization Reactions of this compound

| Reaction Type | Reagent | Catalyst (Example) | Expected Product |

|---|---|---|---|

| Hydroboration | Pinacolborane (HBPin) | Mn(I) complex | (Z)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)benzonitrile |

| Hydrosilylation | Triethylsilane | Cationic Ruthenium Complex | 3-(3-(triethylsilyl)allyl)benzonitrile |

| Hydroamination | Aniline | Gold or other transition metal catalyst | 3-(3-(phenylamino)allyl)benzonitrile (as enamine) |

[2+2+2] Cycloaddition Reactions and Related Annulations

The [2+2+2] cycloaddition is a powerful reaction for the construction of six-membered rings, particularly substituted benzene (B151609) derivatives, from three alkyne units. uwindsor.ca This atom-economical process can be catalyzed by various transition metals, including cobalt and rhodium. The intramolecular version of this reaction is particularly useful for synthesizing polycyclic aromatic compounds. uwindsor.ca

For this compound, a [2+2+2] cyclotrimerization reaction, either with itself or co-cyclized with other alkynes, would lead to highly substituted benzene rings. For instance, the cyclotrimerization of this compound would theoretically yield a mixture of 1,2,4- and 1,3,5-trisubstituted benzene derivatives, each bearing three 3-cyanobenzyl groups. The regioselectivity of such reactions is often a challenge but can be controlled by the choice of catalyst and reaction conditions.

Other Cycloaddition and Cycloisomerization Pathways

Beyond CuAAC and [2+2+2] cycloadditions, the alkyne functionality of this compound is susceptible to other cycloaddition reactions. For example, 1,3-dipolar cycloadditions with nitrones can yield isoxazolidines, which are precursors to 1,3-aminoalcohols. wikipedia.org Similarly, cycloadditions with nitrile oxides would produce isoxazoles. nih.gov

Rhodium-catalyzed intramolecular [3+2+2] cycloadditions of dienylidenecyclopropanes have been developed for the synthesis of complex tricyclic systems. nih.govnih.gov While requiring a more complex starting material derived from this compound, such strategies could open avenues to novel polycyclic structures. Furthermore, rhodium-catalyzed transannulation of 1,2,3-triazoles (formed from the alkyne) with nitriles can lead to the formation of imidazoles, demonstrating the synthetic versatility of the initial cycloaddition products. organic-chemistry.org

Nitrile Group Reactivity in this compound

The nitrile group is a versatile functional group that can undergo a range of transformations, most notably nucleophilic additions to the electrophilic carbon atom. libretexts.org

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by various nucleophiles.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. weebly.comlibretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis, typically using aqueous HCl or H₂SO₄ with heating, would convert this compound into 3-(prop-2-yn-1-yl)benzoic acid. masterorganicchemistry.comyoutube.com Base-catalyzed hydrolysis, using for example aqueous NaOH, would initially yield the corresponding carboxylate salt, which upon acidification would provide the carboxylic acid. libretexts.orgchemguide.co.uk The intermediate in both cases is the corresponding amide.

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the nitrile to give 3-(prop-2-yn-1-yl)benzylamine. libretexts.org Milder reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst or catalytic hydrogenation, can also be employed. Controlled reduction to the aldehyde is also possible using reagents like diisobutylaluminium hydride (DIBAL-H) or a NaH-ZnCl₂ system. ntu.edu.sg

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the nitrile group. masterorganicchemistry.com The initial addition forms an imine anion intermediate, which upon aqueous workup is hydrolyzed to a ketone. For example, the reaction of this compound with methylmagnesium bromide followed by hydrolysis would yield 1-(3-(prop-2-yn-1-yl)phenyl)ethan-1-one.

Table 3: Examples of Nucleophilic Addition to Benzonitrile Derivatives

| Nitrile Reactant | Reagent(s) | Conditions | Product | Ref |

|---|---|---|---|---|

| Benzonitrile | 1. n-BuMgBr; 2. H₃O⁺ | Benzene/Ether | 1-Phenylpentan-1-one | masterorganicchemistry.com |

| Acetonitrile | 1. 10% NaOH; 2. 6M HCl | Reflux | Acetic Acid | weebly.com |

| Various Nitriles | NaH-ZnCl₂ | THF, 65 °C | Corresponding Aldehyde | ntu.edu.sg |

| Benzonitrile | LiAlH₄, then H₂O | Ether | Benzylamine | libretexts.org |

Transformations to Amides, Carboxylic Acids, and Amines

The nitrile group of this compound can be readily converted into other key nitrogen-containing functional groups, namely amides, carboxylic acids, and primary amines, through standard organic transformations. The propargyl ether linkage generally remains stable under the conditions required for these conversions.

Amide Formation: The partial hydrolysis of the nitrile group yields the corresponding primary amide, 3-(prop-2-yn-1-yloxy)benzamide. This transformation can be achieved under controlled basic conditions, often using a hydroxide (B78521) base in an alcohol-water solvent system. semanticscholar.orgcore.ac.uk Careful management of reaction time and temperature is crucial to prevent over-hydrolysis to the carboxylic acid, as the amide is an intermediate in that process. chemguide.co.ukyoutube.com Base-catalyzed hydration is often preferred for selectivity, as it proceeds through the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. core.ac.ukyoutube.com

Carboxylic Acid Synthesis: Complete hydrolysis of the nitrile function leads to the formation of 3-(prop-2-yn-1-yloxy)benzoic acid. This can be accomplished by heating the nitrile under reflux with either aqueous acid (e.g., HCl, H₂SO₄) or a more concentrated aqueous base (e.g., NaOH). chemguide.co.ukchemistrysteps.com In acidic hydrolysis, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. The reaction proceeds through an amide intermediate to the final carboxylic acid. chemistrysteps.comlumenlearning.com In alkaline hydrolysis, the initially formed carboxylate salt is neutralized in a subsequent acidic work-up step to yield the free carboxylic acid. chemguide.co.uk The existence of 3-(prop-2-yn-1-yloxy)benzoic acid is confirmed by its entry in chemical databases. uni.lunih.gov

Amine Reduction: The nitrile group can be reduced to a primary amine, yielding (3-(prop-2-yn-1-yloxy)phenyl)methanamine. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation is a common method, although care must be taken to avoid reduction of the alkyne. More chemoselective methods often employ metal hydrides or other specialized reagents. For instance, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (LiBH₄) is effective for reducing various nitriles while being tolerant of alkyne functionalities. organic-chemistry.org Ammonia (B1221849) borane (B79455) has also been demonstrated as an effective reagent for nitrile reduction, proceeding under thermal conditions without a metal catalyst. organic-chemistry.org The successful synthesis of the target amine, [3-(prop-2-yn-1-yloxy)phenyl]methanamine, is documented. shachemlin.com

| Target Functional Group | Product Name | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| Amide | 3-(prop-2-yn-1-yloxy)benzamide | NaOH, Ethanol/H₂O, Reflux (controlled time) | semanticscholar.orgcore.ac.uk |

| Carboxylic Acid | 3-(prop-2-yn-1-yloxy)benzoic acid | 1. NaOH (aq), Heat; 2. H₃O⁺ or HCl (aq), Heat | chemguide.co.ukchemistrysteps.com |

| Amine | (3-(prop-2-yn-1-yloxy)phenyl)methanamine | LiBH₄ (cat.), BH₂N(iPr)₂ or Ammonia borane, Heat | organic-chemistry.org |

Utility in Heterocycle Synthesis (e.g., Oxazoles, Triazines)

The dual functionality of this compound provides multiple pathways for its incorporation into heterocyclic systems. Both the alkyne and the nitrile can serve as reactive handles for cyclization reactions.

Oxazole Synthesis: Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. While direct synthesis from this compound is not prominently documented, its constituent parts are key to several established synthetic routes. For example, a tandem propargylation/cycloisomerization process can yield oxazoles from propargylic alcohols and amides. researchgate.net One could envision a strategy where the alkyne of this compound is first converted to a propargylic alcohol, which could then react with an amide to form a substituted oxazole. Alternatively, multicomponent reactions are known to produce oxazoles. A photochemical three-component reaction of a carboxylic acid, a nitrile, and a phosphorus ylide has been reported to form trisubstituted oxazoles, highlighting a potential route where the nitrile functionality could be directly incorporated. nih.gov

Triazine Synthesis: Triazines are six-membered heterocyclic rings containing three nitrogen atoms. The nitrile group is a common precursor for the 1,3,5-triazine (B166579) (or s-triazine) core, typically through acid-catalyzed or high-pressure trimerization of the nitrile itself. This would theoretically produce 2,4,6-tris(3-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine. However, such reactions often require harsh conditions that may not be compatible with the propargyl ether. More versatile methods involve the co-cyclotrimerization of the nitrile with other nitriles or with ammonia or amines. While general methods for triazine synthesis from benzonitrile derivatives are known, specific applications starting with this compound are not widely reported in the surveyed literature. semanticscholar.orgnih.gov

| Target Heterocycle | Potential Strategy | Key Reactive Group | Reference Concept |

|---|---|---|---|

| Oxazole | Tandem propargylation/cycloisomerization | Alkyne (after modification) | researchgate.net |

| Oxazole | Three-component reaction with carboxylic acid | Nitrile | nih.gov |

| 1,3,5-Triazine | Cyclotrimerization | Nitrile | nih.gov |

Chemoselective and Regioselective Transformations of this compound

The presence of two distinct and reactive functional groups allows for a high degree of control in synthetic design, enabling selective reactions at one site while preserving the other for subsequent transformations.

Development of Tandem and Cascade Reaction Sequences

The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where a single set of reagents initiates a sequence of intramolecular and/or intermolecular transformations to rapidly build molecular complexity.

A notable example of a relevant tandem reaction involves the zinc-mediated reaction of nitriles with propargyl bromides, which proceeds in one pot to generate highly substituted 3-alkynylpyridines. acs.org This process involves the formation of multiple C-C and C-N bonds in a single operation. One could foresee a similar strategy where this compound acts as the nitrile component, reacting with a different propargyl halide to construct complex pyridine (B92270) systems.

Cascade reactions are also prevalent for propargyl systems. The Banert cascade, for instance, involves the thermal or base-catalyzed rearrangement of propargylic azides through a celluars.comcelluars.com-sigmatropic rearrangement and subsequent electrocyclization to form 1,2,3-triazoles. nih.gov While this would require prior conversion of the nitrile to a different group and introduction of an azide, it showcases the potential of the propargyl moiety to initiate complex rearrangements. Similarly, radical cascade reactions involving trifluoromethylthiolation and cyclization have been developed for propioloyl indoles, demonstrating that an initial radical addition to an alkyne can trigger a subsequent cyclization event. nih.gov Such a sequence could be envisioned for this compound, where an initial reaction at the alkyne initiates a cyclization involving the aromatic ring or the nitrile group, leading to novel polycyclic frameworks.

Applications of 3 Prop 2 Yn 1 Yl Benzonitrile in Advanced Materials Science and Catalysis Research

Polymer and Supramolecular Chemistry

The unique combination of a reactive alkyne and a polar, aromatic nitrile group in 3-(Prop-2-yn-1-yl)benzonitrile makes it a versatile building block for a wide array of polymeric and supramolecular structures.

Utilization of this compound as a Monomer in Precision Polymerization

The terminal alkyne group in this compound is a key functional handle for polymerization. Alkyne-based monomers are instrumental in various polymerization techniques, including "click" polymerizations, which are known for their high efficiency and selectivity. digitellinc.comutexas.edu For instance, multicomponent polymerizations involving diynes, sulfonyl azides, and benzonitrile (B105546) derivatives like 2-hydroxybenzonitrile (B42573) or 2-aminobenzonitrile (B23959) have been shown to produce high molecular weight polymers with unique functionalities. acs.org This suggests that this compound could similarly be employed as a monomer or co-monomer in such reactions, leading to the synthesis of polymers with precisely controlled architectures and the incorporation of the polar benzonitrile group along the polymer backbone.

Furthermore, controlled radical polymerization techniques, such as those involving vinylidenecyclopropanes as butatriene homologues, have been developed to create well-defined alkyne polymers. researchgate.netchemrxiv.org The presence of the alkyne in this compound makes it a candidate for similar controlled polymerization strategies, potentially enabling the synthesis of polymers with narrow molecular weight distributions and defined end-groups.

Construction of Functionalized Polymeric Materials via Click Chemistry

The terminal alkyne of this compound is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". utexas.edunih.govnih.gov This reaction's high efficiency and functional group tolerance would allow for the straightforward "clicking" of this molecule onto azide-functionalized polymer backbones. This post-polymerization modification strategy would introduce the benzonitrile group as a pendant functionality, imparting specific properties to the final material. The benzonitrile group can influence the polymer's solubility, thermal stability, and dielectric properties.

Conversely, polymers could be synthesized from monomers already containing the this compound unit, leaving the alkyne group available for subsequent functionalization. This approach allows for the attachment of a wide range of molecules, including bioactive compounds, fluorescent dyes, or other functional moieties, to create highly specialized polymeric materials. nih.gov

| Click Reaction Type | Reactants | Product | Key Advantages |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (on this compound), Azide | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild reaction conditions. utexas.edunih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne, Azide (on a modified this compound) | Triazole | Copper-free, suitable for biological systems. |

| Thiol-yne Click Reaction | Alkyne (on this compound), Thiol | Thioether | High efficiency, can be initiated by light. researchgate.net |

Role in the Design of Cross-linked Polymer Networks and Resins

The propargyl group of this compound can participate in thermal or catalytic cross-linking reactions. For example, propargyl ether-functionalized polymers have been shown to undergo thermal curing to form highly cross-linked networks. rsc.org These networks exhibit excellent thermal stability, high glass transition temperatures (Tg), and good mechanical properties. rsc.org By incorporating this compound into a polymer structure, it is conceivable that subsequent thermal treatment could induce cross-linking through reactions of the alkyne moieties, leading to the formation of robust thermosetting resins. The resulting materials would likely benefit from the polar nature of the benzonitrile groups, potentially enhancing adhesion and other interfacial properties.

Self-Assembly into Supramolecular Architectures

The benzonitrile group of this compound can engage in non-covalent interactions that drive supramolecular assembly. Research has demonstrated that benzonitrile derivatives can be precisely recognized and encapsulated by supramolecular macrocycles through a combination of π-π stacking and C-H···N hydrogen bonds. nih.gov This "key-lock" type of interaction suggests that this compound could be a valuable guest molecule in host-guest chemistry, forming well-defined supramolecular complexes. Such assemblies have potential applications in sensing, molecular recognition, and the controlled release of guest molecules.

Development of Functional Materials Incorporating this compound

The unique electronic and structural features of this compound make it a promising candidate for incorporation into advanced functional materials.

Photo-responsive Materials and Optoelectronic Applications

The combination of the aromatic benzonitrile and the reactive alkyne group offers pathways to photo-responsive materials. The alkyne can be utilized in thiol-yne photopolymerization reactions to create cross-linked polymer networks upon exposure to light. rsc.org This process is valuable for applications such as 3D printing and the fabrication of micro-optical elements. By using this compound as a co-monomer in such formulations, the resulting photopolymer could exhibit tailored optical and electronic properties due to the presence of the benzonitrile moiety.

Furthermore, the benzonitrile group itself can influence the photophysical properties of a material. Polymers containing benzonitrile units have been investigated for their fluorescence and potential use in organic light-emitting diodes (OLEDs). The ability to precisely incorporate this compound into polymer structures via click chemistry or direct polymerization opens up possibilities for designing novel materials for optoelectronic devices.

| Potential Application | Role of this compound | Relevant Analogue Research Finding |

| Precision Polymerization | Monomer with reactive alkyne and polar nitrile group. | Multicomponent polymerizations with alkynes and benzonitrile derivatives yield functional polymers. acs.org |

| Functionalized Polymers | Building block for post-polymerization modification via click chemistry. | Alkyne-functionalized molecules are widely used for "clicking" on various functionalities. nih.govnih.gov |

| Cross-linked Resins | Cross-linking agent via thermal reaction of the propargyl group. | Propargyl ether-functionalized polymers form high-Tg thermosets. rsc.org |

| Supramolecular Assemblies | Guest molecule in host-guest systems due to the benzonitrile group. | Benzonitrile derivatives are recognized by supramolecular macrocycles. nih.gov |

| Photo-responsive Materials | Co-monomer in thiol-yne photopolymerization. | Alkyne monomers are used to create photopolymers for 3D printing. rsc.org |

Sensor Development Based on Molecular Recognition Principles

The development of chemical sensors often relies on the principle of molecular recognition, where a receptor molecule is designed to selectively bind to a specific analyte, triggering a detectable signal. The terminal alkyne group of this compound makes it a suitable candidate for incorporation into larger sensor assemblies via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This would allow it to be attached to polymers, surfaces, or fluorescent platforms. The nitrile group could also potentially participate in analyte binding through dipole-dipole interactions or hydrogen bonding.

However, a thorough search has not yielded any specific studies where this compound itself has been utilized as the core recognition element or as a key building block in a reported sensor system. Research in this area tends to focus on more complex or established recognition motifs.

Catalyst and Ligand Design

The design of novel catalysts and ligands is a critical area of chemical research, aiming to improve reaction efficiency, selectivity, and scope. The distinct functionalities of this compound suggest its potential utility in this field.

Precursor for Novel Ligand Scaffolds in Transition Metal Catalysis

The terminal alkyne and nitrile functionalities of this compound present clear opportunities for its use as a precursor to new ligand scaffolds. The alkyne can be used to "click" the molecule onto other ligand backbones, while the nitrile group can be hydrolyzed, reduced, or otherwise converted into various coordinating groups. For example, the nitrile could be transformed into an amine or an amidine, which are common coordinating moieties in transition metal complexes.

Despite this theoretical potential, there are no specific examples in the literature of novel ligand scaffolds for transition metal catalysis that have been synthesized starting from this compound.

Integration into Organocatalytic Systems

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The structural framework of this compound could theoretically be incorporated into larger organocatalytic systems. The nitrile group, for instance, is a key feature in certain types of cyanohydrin-based organocatalysts.

Once again, a detailed search of the scientific literature did not reveal any instances where this compound has been integrated into an organocatalytic system or used as a foundational element in the design of a new organocatalyst.

Modulating Catalytic Activity through Structural Variation of this compound Derivatives

A common strategy in catalyst development is to systematically modify the structure of a ligand to fine-tune the electronic and steric properties of the resulting catalyst, thereby modulating its activity and selectivity. Derivatives of this compound could be synthesized by, for example, adding substituents to the phenyl ring or by reacting the alkyne or nitrile groups. These variations would be expected to influence the performance of any catalyst system they were a part of.

As there is no foundational research establishing the use of this compound in catalytic systems, there are consequently no studies on the modulation of catalytic activity through its structural variations.

Future Directions and Emerging Research Opportunities for 3 Prop 2 Yn 1 Yl Benzonitrile in Chemical Sciences

Sustainability and Green Chemistry in 3-(Prop-2-yn-1-yl)benzonitrile Synthesis and Application

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, and the production and use of this compound are no exception. Future research will likely focus on developing more sustainable and eco-friendly synthetic routes. This includes the use of recyclable catalysts, such as zinc-based heterogeneous catalysts, for reactions like azide-alkyne cycloadditions, which can be conducted in water and without the need for bases or reducing agents. rsc.org The development of metal- and solvent-free reaction conditions is another key area. For instance, utilizing sulfamic acid, an environmentally benign and affordable catalyst, has shown promise in related transformations. nih.gov

Furthermore, there is a drive to replace traditional, often hazardous, reagents with greener alternatives. A novel green synthetic route for benzonitrile (B105546), a related compound, has been proposed using an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, thereby simplifying the process and eliminating the need for metal salt catalysts. researchgate.net The use of microwave-assisted organic synthesis, which can lead to shorter reaction times, higher yields, and the use of green solvents, is another promising avenue for the synthesis of derivatives of this compound. mdpi.com

The application of this compound in sustainable processes is also a burgeoning field. For example, alkynes are valuable in the synthesis of materials for energy storage and conversion. numberanalytics.com Additionally, the fixation of carbon dioxide, a greenhouse gas, into valuable chemicals is a critical area of green chemistry. Alkynols, which share the alkyne functional group with this compound, have been used in the eco-friendly synthesis of 1,3-oxazinan-2-ones from CO2. chinesechemsoc.org

Integration with Artificial Intelligence and Machine Learning for Rational Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of molecules like this compound and the optimization of their reactions. nih.govnih.gov ML algorithms can accelerate the optimization of reaction conditions, minimizing the need for extensive and laborious experimental exploration. researchgate.netnih.gov These computational tools can handle multiple real-valued and categorical reaction parameters simultaneously, leading to more efficient synthetic processes. researchgate.net

This human-AI collaboration allows for real-time property inference and feasibility assessment, accelerating the discovery of new materials and the targeted design of molecules with specific functionalities. arxiv.orgresearchgate.net This could be particularly useful for designing derivatives of this compound with tailored electronic or biological properties.

Exploration of Unconventional Reactivity Pathways for this compound

The dual functionality of this compound offers a rich landscape for exploring unconventional reactivity pathways. The terminal alkyne can participate in a wide array of reactions, including electrophilic and nucleophilic additions, cycloadditions, and metal-catalyzed transformations. numberanalytics.com The nitrile group can also undergo various transformations.

A key area of future research is the exploration of cycloaddition reactions. The [3+2] cycloaddition is a well-documented reaction for forming five-membered heterocycles and has been studied with related benzonitrile N-oxides. bibliotekanauki.plicm.edu.pl Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), can provide insights into the reaction mechanisms and regioselectivity of such cycloadditions involving this compound. bibliotekanauki.plicm.edu.plresearchgate.net

Furthermore, the development of novel catalytic systems can unlock new reactivity. For example, transition-metal-catalyzed functionalization of alkynes with organoboron reagents provides a direct route to stereochemically defined multisubstituted alkenes. acs.org The hydroarylation of alkynes, which involves the addition of an aryl group and a hydrogen atom across the triple bond, offers an atom-economical approach to synthesizing functionalized alkenes. researchgate.net Research into metal-free hydroarylation reactions is also gaining traction. researchgate.net

The reactivity of the nitrile group can also be further explored. For example, [3+2] cycloaddition reactions of azomethine ylides with acrylonitriles have been shown to be highly regioselective. nih.gov

Development of Advanced Analytical Techniques for In-Process Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, ensuring safety, and improving efficiency. Future research will likely focus on developing and applying advanced analytical techniques for the in-process monitoring of reactions involving this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups. spectroscopyonline.com The characteristic sharp and intense C≡N stretching peak of nitriles appears around 2200-2260 cm⁻¹, while the C≡C stretch of terminal alkynes is found around 2100 cm⁻¹. spectroscopyonline.comlibretexts.org The C-H stretch of a terminal alkyne is also a key indicator, appearing as a sharp peak around 3300 cm⁻¹. youtube.comyoutube.com Advanced IR techniques, coupled with chemometrics and machine learning, can be used for the quantitative analysis of reaction mixtures. chemrxiv.org

Mass spectrometry (MS), particularly tandem MS (MS/MS), offers high selectivity and low detection limits for monitoring reaction progress and identifying intermediates and byproducts. shvaiko.ru Techniques like collision-induced dissociation (CID) can provide structural information about the molecules present in the reaction mixture. shvaiko.ru

Computational studies can also aid in understanding the species present in a reaction. For example, computational modeling has been used to investigate the pre-equilibrium step in the alkyne hydration reaction catalyzed by gold(III) complexes, reconciling theoretical calculations with experimental observations. researchgate.net

The table below summarizes the key spectroscopic signals for the functional groups in this compound.

| Functional Group | Spectroscopic Technique | Characteristic Signal/Peak |

| Nitrile (-C≡N) | Infrared (IR) Spectroscopy | ~2220-2260 cm⁻¹ (sharp, intense) spectroscopyonline.comlibretexts.org |

| Terminal Alkyne (-C≡CH) | Infrared (IR) Spectroscopy | ~2100-2140 cm⁻¹ (C≡C stretch, sharp, weak to medium) libretexts.org; ~3300 cm⁻¹ (C-H stretch, sharp) youtube.comyoutube.com |

Interdisciplinary Research Synergies and Collaborative Prospects

The unique properties of this compound make it an attractive molecule for interdisciplinary research, fostering collaborations between organic chemists, materials scientists, and chemical biologists.

In materials science , the rigid, linear structure of the alkyne group and the polar nature of the nitrile group can be exploited to create novel organic materials with interesting electronic and optical properties. numberanalytics.com For example, carbazole-benzonitrile derivatives have been investigated as host materials for blue phosphorescent organic light-emitting diodes (OLEDs). rsc.org The ability of alkynes to participate in polymerization reactions also opens up possibilities for creating new polymers.

In chemical biology , the alkyne group is a valuable "handle" for bioorthogonal chemistry, allowing for the specific labeling and tracking of biomolecules. wm.edu The nitrile group can also be a key pharmacophore in medicinal chemistry. The combination of these two functional groups in this compound makes it a promising scaffold for the development of new therapeutic and diagnostic agents. numberanalytics.com

The table below outlines potential interdisciplinary applications for this compound.

| Research Area | Potential Application | Key Functional Group(s) |

| Materials Science | Organic electronics (e.g., OLEDs), conducting polymers. numberanalytics.comrsc.org | Alkyne, Nitrile |

| Chemical Biology | Bioorthogonal labeling, drug discovery. numberanalytics.comwm.edu | Alkyne, Nitrile |

| Energy | Synthesis of materials for energy storage and conversion. numberanalytics.com | Alkyne |

The continued exploration of this compound and its derivatives, driven by these emerging research directions, promises to yield significant advancements across the chemical sciences.

Q & A

What are the recommended methodologies for synthesizing 3-(Prop-2-yn-1-yl)benzonitrile and its derivatives?

Basic Research Focus : Synthesis optimization and functional group compatibility.

Answer :

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, propargyl groups (prop-2-yn-1-yl) are often introduced using propargyl bromide under basic conditions. In a related synthesis (2-fluoro-5-((methyl(prop-2-yn-1-yl)amino)methyl)benzonitrile), the reaction involved reductive amination between N-methylpropargylamine and a formylbenzonitrile derivative, yielding 61% product after purification . Key considerations include:

- Temperature control : Propargyl groups are thermally sensitive; reactions are typically conducted at 0–25°C.

- Catalyst selection : Palladium or copper catalysts enhance coupling efficiency in cross-coupling reactions.

- Purification : Column chromatography with silica gel is recommended due to polar byproducts.

How can structural ambiguities in this compound derivatives be resolved?

Advanced Research Focus : Structural elucidation and crystallography.

Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, even for high-resolution or twinned macromolecular data . For non-crystalline samples:

- NMR spectroscopy : ¹H and ¹³C NMR can resolve regiochemical ambiguities. For example, propargyl protons appear as triplets (J ≈ 2.4 Hz) in CDCl₃ .

- Computational modeling : Density Functional Theory (DFT) optimizes geometries and predicts spectroscopic profiles.

What safety protocols are critical when handling this compound?

Basic Research Focus : Hazard mitigation.

Answer :

While specific toxicity data for this compound are limited, analogs like (Prop-2-yn-1-ylsulfanyl)carbonitrile require:

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .